
2-Amino-3-fluoropyridine
Overview
Description
2-Amino-3-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H5FN2 and a molecular weight of 112.11 g/mol . This compound is characterized by the presence of an amino group at the second position and a fluorine atom at the third position on the pyridine ring. It is a white to light yellow crystalline solid with a melting point of 41-45°C
Preparation Methods
The synthesis of 2-Amino-3-fluoropyridine can be achieved through several methods:
Ammoniation and Reduction: One common method involves the ammoniation of 2,3-difluoro-5-chloropyridine with ammonia water, followed by a reduction reaction.
Diazotization and Fluorination: Another method involves the diazotization of 2-amino-3-hydroxypyridine, followed by fluorination using sodium nitrite in hydrofluoric acid.
Palladium-Catalyzed Reaction: The synthesis of 2-amino-5-fluoropyridines can also be achieved through a palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines.
Chemical Reactions Analysis
2-Amino-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, forming different derivatives depending on the reagents and conditions used.
Cyclization Reactions: The compound can be used in cyclization reactions to form bicyclic heterocycles such as imidazopyridines.
Common reagents used in these reactions include sodium nitrite, hydrofluoric acid, palladium catalysts, and various amines. The major products formed from these reactions are fluorinated pyridine derivatives and bicyclic heterocycles.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₅H₅FN₂
- Molecular Weight : 112.11 g/mol
- IUPAC Name : 3-fluoropyridin-2-amine
- CAS Number : 21717-95-3
The compound features an amino group at the 2-position and a fluorine atom at the 3-position of the pyridine ring. The presence of the fluorine atom enhances its electronic properties, making it a versatile building block in organic synthesis.
Medicinal Chemistry
2-Amino-3-fluoropyridine is primarily recognized for its potential in drug development. Its ability to interact with biological macromolecules makes it a candidate for designing new pharmaceuticals.
Antitumor Activity : Research indicates that derivatives of this compound exhibit enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown significant growth inhibition in human breast cancer cell lines through mechanisms involving apoptosis induction via mitochondrial pathways .
Enzyme Inhibition : This compound has been explored as an inhibitor for key enzymes involved in cancer progression, such as PI3K and tyrosine kinases. Its modifications have led to the development of potent inhibitors targeting critical pathways involved in tumor growth .
Agrochemicals
The unique properties of this compound also hold promise for developing new agrochemicals. Its ability to enhance bioactivity can lead to improved formulations for herbicides and insecticides, potentially increasing their efficacy while reducing environmental impact.
Material Science
In material science, this compound can be utilized as a precursor for synthesizing novel materials with specific electronic properties. Its structural characteristics allow for the formation of various fluorinated organic compounds and heterocycles, which are valuable in developing advanced materials .
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-4-bromopyridine | Amino at position 2, bromine at position 4 | Different bromine positioning affects reactivity |
3-Amino-5-fluoropyridine | Amino at position 3, fluorine at position 5 | Lacks bromine; different biological activity |
4-Amino-3-bromopyridine | Amino at position 4, bromine at position 3 | Altered sterics lead to different interaction profiles |
2-Amino-6-fluoropyridine | Amino at position 2, fluorine at position 6 | Different halogen positioning influences properties |
Case Study 1: Antitumor Activity
A study demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines such as HeLa and MCF-7. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Case Study 2: Enzyme Interaction
Research has highlighted the compound's role as a biochemical probe in studying protein-ligand interactions. This application provides insights into the structural biology of target proteins involved in disease processes .
Case Study 3: Synthesis and Characterization
Innovative synthetic methods have been developed for creating derivatives of this compound, enhancing yields and purity levels suitable for pharmaceutical applications .
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests favorable absorption characteristics due to its lipophilicity (Log P values ranging from 1.46 to 1.99). However, toxicity studies indicate potential adverse effects at higher concentrations, necessitating further investigation into its safety profile .
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoropyridine involves its interaction with specific molecular targets and pathways. For example, the compound can form π-π interactions with arginine residues in protein sequences, leading to improved inhibitory effects . This interaction can modulate the activity of enzymes and receptors, making the compound valuable in drug development and biochemical research.
Comparison with Similar Compounds
2-Amino-3-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Amino-5-fluoropyridine: Similar in structure but with the fluorine atom at the fifth position.
2-Amino-3-methylpyridine: Contains a methyl group instead of a fluorine atom at the third position.
2-Amino-6-bromopyridine: Contains a bromine atom at the sixth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Biological Activity
2-Amino-3-fluoropyridine (CAS Number: 21717-95-3) is a fluorinated pyridine derivative that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and drug development. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : CHFN
- Molecular Weight : 112.11 g/mol
- Structure : The compound features an amino group at the 2-position and a fluorine atom at the 3-position of the pyridine ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The compound exhibits a notable affinity for arginine residues in proteins, facilitated by π–π interactions. This interaction enhances the compound's efficacy as an enzyme inhibitor, particularly in the development of tyrosine kinase inhibitors and PI3K inhibitors, which are vital in cancer therapy .
Antitumor Activity
Research indicates that this compound significantly enhances antitumor activity compared to its parent compounds. For instance, studies involving various cancer cell lines have demonstrated that derivatives containing this compound exhibit potent cytotoxic effects. Specifically, it has shown effectiveness against HeLa, BGC-823, A549, Huh7, and MCF-7 cells through mechanisms that include inhibition of microtubule polymerization and topoisomerase II activity .
Enzyme Inhibition
The compound serves as a key intermediate in synthesizing enzyme inhibitors. Its modifications have led to the development of potent inhibitors targeting critical pathways involved in tumor growth and metastasis. Notably, it has been utilized in synthesizing compounds that inhibit PI3K signaling pathways, which are often dysregulated in cancers .
Case Studies
- Podophyllum Derivatives : A study synthesized a series of podophyllum derivatives with fluorinated 2-amino-pyridine moieties. These derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to non-fluorinated counterparts. The introduction of fluorine was found to be particularly beneficial for increasing potency .
- Synthesis and Characterization : Research has focused on the synthesis of 3-fluoropyridines via photoredox-mediated coupling methods. These approaches have improved yields and purity levels, making them suitable for pharmaceutical applications .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 2-amino-3-fluoropyridine, and how do reaction conditions influence yield and purity?
Basic:
The synthesis of this compound typically involves nucleophilic fluorination or halogen exchange. A common approach is the use of yttrium triflate or ytterbium perfluorooctanoate as catalysts in one-pot reactions, enabling direct substitution of halogen atoms with fluorine . For example, substituting a chlorine atom at the 3-position of 2-aminopyridine derivatives using potassium fluoride (KF) under reflux in DMF achieves moderate yields (~50–60%). Reaction optimization requires strict control of temperature (80–100°C) and anhydrous conditions to minimize hydrolysis byproducts.
Advanced:
Advanced methods include microwave-assisted synthesis , which reduces reaction time from hours to minutes while improving yields (up to 75%). Computational studies (DFT) suggest that fluorination at the 3-position is thermodynamically favored due to reduced steric hindrance compared to other positions . Contradictions arise in solvent choice: while DMF is standard, 2,2,2-trifluoroethanol has shown superior fluorination efficiency in some cases, likely due to its ability to stabilize transition states . Researchers should validate solvent compatibility with their specific precursors.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Basic:
- NMR Spectroscopy : H and F NMR are critical. The fluorine signal typically appears at δ −110 to −120 ppm (vs. CFCl), confirming substitution at the 3-position. The amino proton resonates as a broad singlet at δ 5.5–6.0 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak at m/z 127.06 (CHFN) .
- HPLC : Reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA) achieve baseline separation of impurities.
Advanced:
For structural elucidation of derivatives, 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions. X-ray crystallography is recommended for confirming stereochemistry in fluorinated analogs, though crystallization challenges due to hygroscopicity require inert-atmosphere techniques . Discrepancies in reported melting points (e.g., 70–72°C vs. 68–70°C) highlight the need for standardized drying protocols to remove residual solvents .
Q. What safety protocols are essential when handling this compound?
Basic:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles are mandatory. Use fume hoods for weighing and reactions .
- Toxicity : The compound is classified as Acute Toxicity Category 4 (oral LD > 300 mg/kg in rats). Skin contact causes irritation (Category 2), and eye exposure necessitates immediate flushing with water for 15 minutes .
- Storage : Keep in amber glass vials under nitrogen at 2–8°C to prevent degradation.
Advanced:
In case of spills, neutralize with vermiculite or activated carbon , avoiding water to prevent hydrofluoric acid formation. For large-scale syntheses (>10 g), implement static electricity control (e.g., grounded equipment) due to flammability risks (flash point: 76.7°C) .
Q. How can this compound be functionalized for biomedical applications?
Advanced:
- Radiochemistry : Fluorine-18 labeling via nucleophilic aromatic substitution enables use in PET imaging. For example, coupling with maleimide reagents (e.g., FPyME ) allows conjugation to cysteine residues in peptides, achieving radiochemical yields of 60–70% .
- Anticancer Agents : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position enhances cytotoxicity. In vitro assays against HeLa cells show IC values of 12–18 µM, mediated by apoptosis via caspase-3 activation .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Advanced:
- Methodological Cross-Validation : Replicate procedures from multiple sources under controlled conditions. For example, discrepancies in F NMR shifts may arise from solvent polarity or pH differences. Use deuterated DMSO for consistency .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways and stabilize intermediates, identifying side reactions (e.g., ring-opening in acidic conditions) .
- Collaborative Databases : Upload spectral data to platforms like NIST Chemistry WebBook to benchmark against published values .
Q. What are the environmental and regulatory considerations for this compound?
Basic:
Properties
IUPAC Name |
3-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEINXQNCAWBPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376470 | |
Record name | 2-Amino-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21717-95-3 | |
Record name | 2-Amino-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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